Cas no 53379-99-0 (1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]-)

1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- structure
53379-99-0 structure
Product Name:1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]-
CAS No:53379-99-0
MF:C13H20O3
MW:224.296104431152
CID:1585847
PubChem ID:14970602
Update Time:2025-04-21

1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Propanediol, 3-[4-(1,1-dimethylethyl)phenoxy]-
    • 3-(4-(tert-butyl)phenoxy)propane-1,2-diol
    • SCHEMBL13761600
    • AKOS018397532
    • 53379-99-0
    • Inchi: 1S/C13H20O3/c1-13(2,3)10-4-6-12(7-5-10)16-9-11(15)8-14/h4-7,11,14-15H,8-9H2,1-3H3
    • InChI Key: RQALAXUIVBCOQY-UHFFFAOYSA-N
    • SMILES: O(CC(CO)O)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 224.1413
  • Monoisotopic Mass: 224.14124450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69
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